4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-12-8-6-10(7-9-12)13(20)17-15-19-18-14(21-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKSZDPCVQRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 5-phenyl-1,3,4-thiadiazole-2-thiol. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol under controlled temperatures to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a series of 1,3,4-thiadiazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) using the MTT assay. The results indicated that certain derivatives had IC50 values as low as 2.32 µg/mL, suggesting potent anticancer activity .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 10.10 |
| Thiadiazole derivative A | MCF-7 | 5.36 |
| Thiadiazole derivative B | HepG2 | 3.21 |
| Thiadiazole derivative C | MCF-7 | 2.32 |
The structure-activity relationship (SAR) analysis revealed that modifications in the substituent groups significantly influenced the cytotoxicity. It was noted that compounds with more lipophilic substituents exhibited enhanced activity due to improved membrane permeability .
Other Pharmacological Activities
Beyond anticancer effects, thiadiazole derivatives have shown a broad spectrum of biological activities:
- Antimicrobial Activity : Compounds similar to this compound have been reported to possess antibacterial and antifungal properties. Studies indicate that these compounds inhibit the growth of various bacterial strains and fungi .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .
- Antioxidant Activity : The antioxidant potential of thiadiazole compounds has been attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .
Case Studies
A notable study conducted on a series of thiadiazole derivatives demonstrated their efficacy in inhibiting tumor growth in vivo models. The study highlighted that the introduction of a phenyl group at the 5-position significantly enhanced the anticancer activity compared to unsubstituted analogs. This finding emphasizes the importance of structural modifications in enhancing therapeutic efficacy .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₁₅H₁₀FN₃OS and a molar mass of 299.32 g/mol. Its structure features a thiadiazole moiety, which is known for its diverse pharmacological activities. The incorporation of fluorine and phenyl groups enhances its biological profile and solubility characteristics .
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Case Study:
In a study assessing the antimicrobial efficacy of thiadiazole derivatives, several compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against specific bacterial strains . The structural features contributing to this activity include electron-withdrawing groups like fluorine, which enhance the compound's reactivity towards bacterial enzymes.
Anticancer Properties
The anticancer potential of this compound has been explored in various in vitro studies. The compound has shown promising results against different cancer cell lines, particularly those associated with breast cancer and colorectal carcinoma.
Case Study:
A notable study evaluated the anticancer activity of related benzamide derivatives against MCF7 (human breast adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines using the Sulforhodamine B assay. Compounds demonstrated IC₅₀ values significantly lower than standard chemotherapeutics like 5-fluorouracil (IC₅₀ = 9.99 µM), indicating a strong potential for further development .
Anticonvulsant Activity
The anticonvulsant activity of thiadiazole derivatives has been documented extensively. Compounds featuring the thiadiazole ring have been shown to exhibit protective effects in animal models of epilepsy.
Research Findings:
In experiments utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, certain derivatives were found to be more effective than existing anticonvulsants like valproic acid . The mechanism is believed to involve modulation of GABAergic pathways and voltage-gated ion channels.
Summary Table of Biological Activities
Comparison with Similar Compounds
Halogen-Substituted Benzamide Derivatives
- 2,4-Dichloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (): Structure: Dichloro substitution at positions 2 and 4 of the benzamide. Activity: Not explicitly reported in the evidence, but halogenated analogues are often explored for pesticidal or anticancer activity .
- 2-Bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (): Structure: Bromine at position 2 of the benzamide. Impact: Higher molecular weight (360.23 g/mol) and steric bulk compared to the fluoro derivative, which may affect target binding.
Heterocycle Core Modifications
4-Fluoro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide ():
- Structure : Replacement of thiadiazole with oxadiazole.
- Impact : Oxadiazoles exhibit higher polarity due to the oxygen atom, improving aqueous solubility (e.g., m.p. 189–190°C vs. higher melting points for thiadiazoles).
- Activity : Similar benzamide derivatives show affinity for benzodiazepine receptors, indicating a shift in target profile compared to thiadiazole-based compounds .
- N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (): Structure: Pyridinyl substitution at position 5 of the thiadiazole.
Anticancer Activity
- 4-Fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Not directly reported in the evidence, but structurally related Schiff bases (e.g., compound 7k) showed GI50 values of 1.2–2.5 µM against melanoma (SK-MEL-2) and leukemia (HL-60) cell lines, comparable to Adriamycin .
Insecticidal Activity
- 2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide (): Exhibited 85% mortality against cotton leafworm at 50 ppm, outperforming the fluoro derivative in pesticidal applications .
Physicochemical Properties
Preparation Methods
Cyclization of Thiosemicarbazide Intermediate
The synthesis begins with the formation of the 1,3,4-thiadiazole core. In a representative protocol, 5-phenyl-1,3,4-thiadiazol-2-amine is prepared via cyclization of a thiosemicarbazide precursor. For instance, 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide undergoes reflux with ammonium ferric sulfate in aqueous medium, yielding the thiadiazole ring after 30 hours. While this method primarily describes a pyridinyl analog, substituting phenylhydrazine derivatives enables the generation of 5-phenyl-1,3,4-thiadiazol-2-amine.
Critical Reaction Parameters :
-
Oxidizing Agent : Ammonium ferric sulfate () at 5–10 g scale.
-
Solvent : Water or ethanol-water mixtures.
-
Temperature : Reflux conditions (100°C).
Amide Coupling with 4-Fluorobenzoic Acid
The final step involves coupling 5-phenyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzoic acid. Two principal methods dominate the literature:
HOBt/EDC-Mediated Coupling
A widely adopted protocol employs hydroxybenzotriazole (HOBt) and N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC) in acetonitrile. The carboxylic acid is activated by HOBt/EDC for 30 minutes before introducing the thiadiazol-2-amine. After 24 hours of stirring, the product is extracted with ethyl acetate and purified via silica gel chromatography.
Representative Data :
CDI-Based Activation
An alternative approach uses 1,1’-carbonyldiimidazole (CDI) to activate the carboxylic acid. This method avoids peptide coupling reagents, instead leveraging CDI’s ability to form an acylimidazole intermediate. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, achieving comparable yields (68–72%).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reagent solubility and reaction homogeneity, whereas non-polar solvents (e.g., DCM) favor imidazole-based activators. Studies indicate that acetonitrile optimizes HOBt/EDC-mediated couplings, yielding 75% of the target amide.
Temperature and Catalysis
Elevated temperatures (50–60°C) accelerate CDI-mediated reactions but risk side product formation. Room-temperature conditions (25°C) are preferred for HOBt/EDC systems to maintain selectivity.
Analytical Characterization
Spectral Data
(DMSO-, 400 MHz) :
Purity and Yield
HPLC analyses confirm purities >95% for recrystallized products. Yields vary significantly with substituent position:
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound exhibit notable biological activity. For example, compound D12 (a triazole-modified analog) demonstrates potent antifungal activity against Botrytis cinerea (EC = 0.0024 μmol·L) . Such findings underscore the importance of precise synthetic control for bioactivity optimization.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and what yields are typically achieved?
- Methodology :
- Route 1 : React 5-phenyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzoyl chloride in pyridine under ambient conditions. Purify via recrystallization (e.g., methanol) .
- Route 2 : Use POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) for thiadiazole ring formation, followed by amide coupling .
- Typical Yields : Reported yields range from 60–75% depending on solvent choice and purification methods. Crystallographic purity (>95%) is achievable via slow evaporation .
Q. How is the molecular structure confirmed using crystallographic methods?
- Key Steps :
Single-Crystal X-ray Diffraction : Space group (e.g., P2₁2₁2₁), unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å, c = 18.149 Å) .
Hydrogen Bonding : Intermolecular N–H···N and C–H···F bonds stabilize crystal packing (e.g., dimerization via N1–H1···N2 interactions) .
Refinement : Riding models for H atoms with Uiso = 1.2Ueq(C/N) .
Q. What are the common biological targets of this compound in antimicrobial research?
- Primary Target : Pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The amide anion disrupts electron transfer, inhibiting microbial growth .
- Validation : Enzyme inhibition assays (IC₅₀ values) and comparative studies with nitazoxanide derivatives .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
- pH Stability : Test solubility in buffers (pH 2–10) via HPLC. Stability decreases at pH >8 due to amide hydrolysis .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 4°C in inert atmospheres .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for higher yields?
- Methodology :
- Variables : Temperature (70–100°C), solvent (DMF vs. pyridine), catalyst (POCl₃ vs. PCl₅).
- Outcome : Central composite design (CCD) identifies pyridine + POCl₃ at 90°C as optimal (yield: 82%) .
Q. What computational approaches predict electronic properties and reactivity?
- DFT Studies :
- HOMO-LUMO Gaps : Calculated at 4.2 eV, indicating moderate reactivity. Fluorine substitution lowers electron density on the benzamide ring .
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions at the thiadiazole sulfur .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) arise from:
Assay Conditions : Variations in bacterial strains (e.g., Clostridium vs. Helicobacter).
Structural Analogues : Compare with 5-(2,4-dichlorophenyl) derivatives, where Cl substituents enhance lipophilicity and membrane penetration .
Q. What structure-activity relationships (SAR) guide derivatization for enhanced efficacy?
- Key Modifications :
| Position | Substituent | Effect |
|---|---|---|
| Benzamide (4-F) | CF₃ (vs. F) | Increases metabolic stability |
| Thiadiazole (5-) | Methyl/Cl | Enhances PFOR binding |
- Validation : Synthesize 5-chloro and 5-CF₃ analogues; test MIC against anaerobes .
Q. Can synergistic effects with existing antibiotics be quantified?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
